[5-chloro-2-(difluoromethyl)phenyl]methanol [5-chloro-2-(difluoromethyl)phenyl]methanol
Brand Name: Vulcanchem
CAS No.: 1784592-44-4
VCID: VC11490879
InChI:
SMILES:
Molecular Formula: C8H7ClF2O
Molecular Weight: 192.6

[5-chloro-2-(difluoromethyl)phenyl]methanol

CAS No.: 1784592-44-4

Cat. No.: VC11490879

Molecular Formula: C8H7ClF2O

Molecular Weight: 192.6

Purity: 95

* For research use only. Not for human or veterinary use.

[5-chloro-2-(difluoromethyl)phenyl]methanol - 1784592-44-4

Specification

CAS No. 1784592-44-4
Molecular Formula C8H7ClF2O
Molecular Weight 192.6

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, [5-chloro-2-(difluoromethyl)phenyl]methanol, precisely describes its structure:

  • A benzene ring with:

    • Chlorine at the 5-position (meta to the hydroxymethyl group).

    • Difluoromethyl (-CF₂H) at the 2-position (ortho to the hydroxymethyl group).

    • Hydroxymethyl (-CH₂OH) at the 1-position.

This arrangement creates distinct electronic effects:

  • The chlorine atom exerts an inductive electron-withdrawing effect, polarizing the ring.

  • The difluoromethyl group combines electronegativity (from fluorine) with limited steric bulk, influencing both electronic and spatial interactions.

  • The hydroxymethyl group introduces hydrogen-bonding capability and moderate polarity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₇ClF₂O
Molecular Weight192.59 g/mol
CAS Number1784592-44-4
Purity≥95%
Hazard StatementsH302, H315, H319, H335

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While detailed synthetic protocols are proprietary, the compound is likely synthesized through sequential functionalization of a benzene precursor. Two plausible routes include:

Route 1: Sequential Halogenation and Alkylation

  • Chlorination: Introduction of chlorine via electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) on a toluene derivative.

  • Difluoromethylation: Installation of the -CF₂H group using reagents like HCF₂Cl under radical conditions.

  • Hydroxymethylation: Oxidation of a methyl group to -CH₂OH via controlled oxidation (e.g., KMnO₄ in acidic conditions).

Route 2: Palladium-Catalyzed Cross-Coupling

  • Suzuki-Miyaura coupling of a boronic acid derivative with a difluoromethyl-containing electrophile, followed by hydroxylation.

Industrial Production Challenges

Industrial synthesis faces challenges in:

  • Regioselectivity: Ensuring correct positioning of substituents during electrophilic substitutions.

  • Fluorine Handling: Managing the corrosivity and toxicity of fluorinated reagents.

  • Purification: Achieving ≥95% purity requires advanced techniques like continuous flow chromatography .

Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

  • Hydroxymethyl Group: Participates in esterification, etherification, and oxidation reactions. For example, reaction with acetic anhydride yields the corresponding acetate ester.

  • Aromatic Ring: Electron-deficient due to chlorine and difluoromethyl groups, favoring electrophilic substitutions at the 4-position (para to chlorine).

Stability Considerations

  • Hydrolytic Stability: The -CF₂H group is more hydrolytically stable than -CF₃, but prolonged exposure to moisture may lead to gradual decomposition.

  • Thermal Stability: Decomposes above 200°C, releasing hydrogen fluoride (HF) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a building block for:

  • Kinase Inhibitors: The difluoromethyl group enhances binding to ATP pockets in kinase targets.

  • Antimicrobial Agents: Halogenated aromatics are prevalent in antifungal and antibacterial drug candidates.

Agrochemical Development

  • Herbicides: Structural analogs interfere with plant acetolactate synthase (ALS).

  • Pesticides: The chlorine atom augments lipid membrane penetration in arthropods.

Materials Science

  • Liquid Crystals: The polar hydroxymethyl group can induce mesophase behavior in combination with rigid aromatic cores.

  • Polymer Additives: Fluorinated groups improve thermal and chemical resistance in polymers.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Biological Screening: Expanding toxicity and efficacy studies in cell-based assays.

  • Green Chemistry: Exploring solvent-free or water-mediated synthetic protocols.

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